methyl (10Z,12E)-octadeca-10,12-dienoate
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Overview
Description
Methyl (10Z,12E)-octadeca-10,12-dienoate, also known as (10Z,12E)-linoleic acid methyl ester, is an isomer of linoleic acid. Linoleic acid is a dietary unsaturated fatty acid that plays a crucial role in human health. This compound is known for its beneficial physiological effects, including anti-cancer, anti-atherosclerosis, and anti-obesity properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (10Z,12E)-octadeca-10,12-dienoate typically involves the esterification of linoleic acid. This process can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through the transesterification of vegetable oils rich in linoleic acid. This process involves the reaction of the oil with methanol in the presence of a base catalyst such as sodium methoxide. The reaction is typically carried out at elevated temperatures and pressures to increase the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl (10Z,12E)-octadeca-10,12-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides, which can further decompose into aldehydes and ketones.
Reduction: It can be reduced to form saturated esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (10Z,12E)-octadeca-10,12-dienoate has a wide range of applications in scientific research:
Biology: This compound is studied for its role in cellular signaling and metabolism.
Industry: It is used in the production of biodegradable polymers and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of methyl (10Z,12E)-octadeca-10,12-dienoate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It also acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can modulate the expression of genes involved in fatty acid oxidation and energy homeostasis .
Comparison with Similar Compounds
Methyl (10Z,12E)-octadeca-10,12-dienoate is similar to other linoleic acid esters, such as:
Methyl (9Z,11E)-octadeca-9,11-dienoate: Another isomer of linoleic acid with similar physiological effects.
Ethyl (10Z,12E)-octadeca-10,12-dienoate: An ethyl ester of linoleic acid with comparable properties.
Linoleic acid (10-trans, 12-cis): Another isomer with different geometric configuration but similar biological activities.
The uniqueness of this compound lies in its specific geometric configuration, which can influence its biological activity and interaction with cellular targets .
Properties
Molecular Formula |
C19H34O2 |
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Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl (10Z,12E)-octadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7+,10-9- |
InChI Key |
KMXSXYSNZMSDFK-GOJKSUSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C\CCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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